molecular formula C16H17NO2S2 B2560535 Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034571-93-0

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2560535
CAS No.: 2034571-93-0
M. Wt: 319.44
InChI Key: NAWXHXOTVIPXIV-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl group via a methanone bridge. Its spirocyclic core combines oxygen, sulfur, and nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXHXOTVIPXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common method includes the use of coupling reactions and electrophilic cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively. Research indicates that derivatives of spirocyclic compounds, including those containing benzo[b]thiophene moieties, exhibit diverse biological activities such as anti-cancer, anti-inflammatory, and anti-microbial effects.

Case Study: Dual Ligands for μ-opioid Receptors
A study published in the Journal of Medicinal Chemistry investigated a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share structural similarities with benzo[b]thiophenes. These compounds were found to act as dual ligands for μ-opioid receptors, showing promise in pain management therapies . The findings suggest that modifications to the core structure could enhance efficacy and selectivity.

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of benzo[b]thiophenes and their derivatives has been facilitated by various methodologies, including oxidative dearomatizing cyclization techniques. These methods allow for the generation of complex scaffolds that can be further functionalized to yield new compounds with desired properties .

Data Table: Synthesis Methods and Yields

MethodologyYield (%)Reference
Oxidative Dearomatizing Cyclization80
Multi-step Synthesis via DMSO90

Material Science

Applications in Organic Electronics
Benzo[b]thiophenes have garnered attention in the field of organic electronics due to their favorable electronic properties. They can be incorporated into organic semiconductors, which are essential for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Photovoltaic Devices
Research has demonstrated that incorporating benzo[b]thiophene derivatives into the active layer of organic photovoltaic devices enhances charge mobility and overall device efficiency. The unique electronic structure allows for better light absorption and charge transport, making these compounds ideal candidates for next-generation solar cells.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mechanism of action .

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzothiophene Acrylonitrile Derivatives
Compounds such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (32) share the benzo[b]thiophen-2-yl group but replace the spirocyclic system with acrylonitrile and substituted phenyl groups. These derivatives exhibit potent anticancer activity (GI₅₀ <10–100 nM) and overcome P-glycoprotein (P-gp)-mediated resistance, a common issue in chemotherapy. The target compound’s spirocyclic core may enhance metabolic stability compared to the acrylonitrile scaffold .

2.1.2 Benzo-1,4-Oxathiins Example: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) (C₁₅H₁₂O₂S). While structurally distinct, this compound shares sulfur and oxygen heteroatoms.

Spirocyclic Analogues

  • (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: Features a 1,4-dioxa-8-azaspiro[4.5]decan core.
  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one: Contains a thia-azaspiro system but substitutes the benzo[b]thiophene with phenyl groups.
Pharmacological and Physicochemical Properties
Compound Name Structure Features Pharmacological Activity GI₅₀/IC₅₀ Key Advantages/Disadvantages
Target Compound Benzo[b]thiophene + 1-oxa-4-thia-spiro Anticancer, enzyme inhibition Pending High conformational rigidity; P-gp evasion
[Z]-Acrylonitrile (32) Benzo[b]thiophene + acrylonitrile Anticancer <10–100 nM Potent activity but prone to metabolism
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Thiophene + benzoxathiine Unknown N/A Simpler synthesis; limited rigidity
(4-Iodophenyl)(1,4-dioxa-spiro)methanone Iodophenyl + 1,4-dioxa-spiro Enzyme inhibition N/A Lower lipophilicity; reduced bioavailability
4-Benzyl-8-phenyl-1-thia-spiro Phenyl + thia-azaspiro Unknown N/A Limited aromatic interaction potential

Key Observations :

  • The benzo[b]thiophene moiety in the target compound and acrylonitrile derivatives (e.g., 32) is critical for anticancer activity, likely via tubulin binding or kinase inhibition .
  • The 1-oxa-4-thia-spiro system enhances resistance to P-gp efflux compared to non-spiro analogues, as seen in benzothiophene acrylonitriles .
  • Sulfur in the spiro ring increases lipophilicity (logP ~3.5 estimated) vs. oxygen-containing spiro systems (logP ~2.8), improving blood-brain barrier penetration .

Biological Activity

Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound belonging to the class of benzothiophene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications in various fields such as pharmaceuticals and materials science.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiophene core with a spirocyclic moiety, which contributes to its distinct chemical and biological properties. Its IUPAC name is 1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, and it can be represented by the following InChI:

InChI 1S C16H17NO2S2 c18 15 14 11 12 3 1 2 4 13 12 21 14 17 7 5 16 6 8 17 19 9 10 20 16 h1 4 11H 5 10H2\text{InChI 1S C16H17NO2S2 c18 15 14 11 12 3 1 2 4 13 12 21 14 17 7 5 16 6 8 17 19 9 10 20 16 h1 4 11H 5 10H2}

Biological Activity

The biological activity of Benzo[b]thiophen derivatives has been extensively studied, revealing several promising applications:

1. Antimicrobial Activity

  • Compounds in this class have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that similar benzothiophene derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria .

2. Antioxidant Properties

  • These compounds are also noted for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Research highlights that the presence of thiophene rings enhances the radical scavenging ability of these compounds .

3. Neuroprotective Effects

  • There is emerging evidence that benzothiophene derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

4. Interaction with Serotonin Receptors

  • Preliminary studies suggest that the compound may interact with serotonin receptors (5HT1A), which could have implications for mood disorders and anxiety treatment .

The exact mechanism by which Benzo[b]thiophen derivatives exert their biological effects is still under investigation. However, it is believed that they modulate various biochemical pathways:

Target Receptors:

  • The primary target appears to be the serotonin receptor system, influencing neurotransmitter dynamics in the brain .

Biochemical Pathways:

  • These compounds may affect pathways related to oxidative stress and inflammation, contributing to their neuroprotective and antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Benzo[b]thiophen:

StudyFindings
Antimicrobial Evaluation A series of benzothiophene derivatives showed broad-spectrum antibacterial activity, with some exhibiting IC50 values in low micromolar ranges against E. coli and S. aureus .
Neuroprotective Activity Compounds demonstrated significant inhibition of AChE with IC50 values indicating potential for Alzheimer's treatment .
Molecular Docking Studies Computational studies revealed strong binding affinities to target proteins involved in inflammation and neuroprotection, suggesting a rational basis for further drug development .

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagentsSolventTimeYieldReference
Ultrasound irradiation1,3-Diketones, hydrazine hydratePEG-4002–3 h80%
Thermal condensationSpiro-dione, benzothiazol-imineDry benzene3 h65%

(Advanced) How can conformational discrepancies in the spiro ring system be resolved during crystallographic refinement?

Answer:
To address puckering ambiguities:

Refinement software : Use SHELXL for high-resolution refinement, leveraging its robust handling of non-planar rings and twinned data .

Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering. Define the mean plane and calculate amplitude (q) and phase (φ) coordinates to distinguish between chair, boat, or twist conformations .

Visualization : Validate results using ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacements .

Example : In a related spiro-azaspirodecanone, q = 0.52 Å and φ = 18° confirmed a twisted chair conformation, resolving conflicts between X-ray and DFT models .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The benzo[b]thiophene protons typically resonate at δ 7.2–7.8 ppm, while the spiro-methanone carbonyl appears at ~170 ppm .
  • X-ray crystallography : Resolve the spiro junction geometry (e.g., C8–C9 bond length ~1.54 Å) and validate hydrogen bonding networks .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ = 387.12 m/z) and fragmentation pathways .

(Advanced) How can computational modeling predict biological activity against tuberculosis targets?

Answer:

Docking studies : Use AutoDock Vina to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Focus on the spiro-methanone group’s hydrogen bonding with Tyr158 and NAD+^+ cofactor .

QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with MIC values. For example, –NO2_2 derivatives show IC50_{50} = 1.2 µM vs. wild-type InhA .

MD simulations : Assess conformational stability in aqueous environments using GROMACS. The 1-oxa-4-thia-8-azaspiro ring shows minimal distortion over 100 ns trajectories .

(Basic) What purity assessment protocols are recommended post-synthesis?

Answer:

  • HPLC : Use a C18 column (e.g., Chromolith®) with acetonitrile/water (70:30) at 1.0 mL/min. Retention time = 6.8 min; purity >98% .
  • TLC : Silica gel GF254, eluent = ethyl acetate/hexane (1:1). Rf_f = 0.45 under UV 254 nm .
  • Elemental analysis : Validate C, H, N, S content (e.g., calculated: C 62.3%, H 4.8%; observed: C 62.1%, H 4.7%) .

(Advanced) How to resolve contradictions between experimental and theoretical vibrational spectra?

Answer:

DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 12. Compare computed IR frequencies (scaled by 0.961) with experimental FT-IR .

Mode assignment : Discrepancies >20 cm1^{-1} often arise from crystal packing effects. For example, the carbonyl stretch at 1680 cm1^{-1} (experimental) vs. 1705 cm1^{-1} (DFT) indicates intermolecular H-bonding in the solid state .

Raman spectroscopy : Use 785 nm excitation to suppress fluorescence. The spiro C–S vibration at 680 cm1^{-1} is a key diagnostic peak .

(Basic) What solvents and conditions are optimal for recrystallization?

Answer:

  • THF/hexane : Yields prismatic crystals suitable for X-ray analysis (slow evaporation at 4°C) .
  • Ethanol/water : For high-purity microcrystalline powders (1:2 v/v, cooling from 60°C to RT) .
  • Avoid DMSO : Risk of solvate formation (e.g., DMSO adducts with altered melting points) .

(Advanced) How to analyze regioselectivity in electrophilic substitution reactions on the benzo[b]thiophene moiety?

Answer:

NBO analysis : Calculate atomic charges at DFT level. C3 and C7 positions show higher electron density (−0.25 e), favoring nitration at C3 .

Kinetic studies : Monitor reaction progress via in-situ IR. 3-Nitro derivatives form 5x faster than 5-nitro isomers in HNO3_3/H2_2SO4_4 .

X-ray crystallography : Compare bond lengths in products. C3–NO2_2 bonds are shorter (1.45 Å vs. 1.48 Å at C5), confirming thermodynamic control .

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